![molecular formula C6H4BrFO2 B1288891 4-Bromo-5-fluorobenzene-1,2-diol CAS No. 656804-73-8](/img/structure/B1288891.png)
4-Bromo-5-fluorobenzene-1,2-diol
Overview
Description
4-Bromo-5-fluorobenzene-1,2-diol is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups
Mechanism of Action
- Step 1: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution . The aromatic ring of the compound is especially stable and wants to be retained during reactions .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This involves a two-step process:
Biochemical Pathways
Benzene derivatives like this compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds can act as a surrogate standard for determining the toxicity of diesel and water accommodated diesel fraction (waf), towards microalgal species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of benzene derivatives. The process can be summarized as follows:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Fluorination: The bromobenzene is then fluorinated using a fluorinating agent such as fluorine gas (F2) or a fluorinating reagent like silver fluoride (AgF) to introduce the fluorine atom.
Hydroxylation: The final step involves the hydroxylation of the bromofluorobenzene derivative using a hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of environmentally friendly reagents and catalysts is often prioritized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents, leading to the formation of simpler benzene derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Simplified benzene derivatives with fewer substituents.
Substitution: Benzene derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Organic Synthesis
4-Bromo-5-fluorobenzene-1,2-diol serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives and complex molecules due to its halogen substituents that facilitate nucleophilic substitutions and coupling reactions.
Pharmaceutical Development
This compound is significant in the pharmaceutical industry as a precursor for synthesizing biologically active compounds. Its halogenated structure allows for modifications that can lead to enhanced therapeutic properties. For instance, derivatives of this compound have been explored for their potential anti-cancer activities.
Analytical Chemistry
This compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic composition aids in accurately quantifying volatile organic compounds (VOCs) in environmental samples.
Case Study 1: Synthesis of Anticancer Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from this compound. Researchers demonstrated that modifying the compound's structure could enhance its cytotoxic effects on cancer cell lines. The study reported an increase in apoptosis markers when treated with these derivatives compared to non-halogenated analogs.
Case Study 2: Environmental Monitoring
In environmental chemistry, this compound has been utilized to monitor pollutants in water systems. A research project conducted by a team at a prominent university employed this compound as a calibration standard for detecting brominated compounds in aquatic environments, showcasing its utility in environmental assessments.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but with only one hydroxyl group.
5-Bromo-2-fluorophenol: Another similar compound with different positioning of the substituents.
4-Bromo-3-fluorophenol: Similar compound with different positioning of the substituents.
Uniqueness
4-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.
Biological Activity
4-Bromo-5-fluorobenzene-1,2-diol, a compound characterized by its unique molecular structure featuring two hydroxyl groups, has garnered attention in the fields of medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications based on a review of diverse scientific literature.
- Molecular Formula : CHBrF O
- Molecular Weight : 206.997 g/mol
- CAS Number : 656804-73-8
This compound's structure contributes significantly to its reactivity and biological interactions. The presence of bromine and fluorine atoms, along with hydroxyl groups, enhances its electrophilic character, making it a candidate for various biochemical pathways.
The biological activity of this compound can be attributed to several key mechanisms:
- Electrophilic Aromatic Substitution : The compound likely engages in electrophilic aromatic substitution reactions, where the hydroxyl groups facilitate interactions with nucleophiles in biological systems.
- Free Radical Formation : The compound can generate free radicals through oxidation processes, which may influence cellular signaling pathways and contribute to its biological effects.
- Biochemical Pathways : Similar compounds are known to undergo transformations such as hydroxylation and oxidation, which can lead to the formation of reactive intermediates that interact with cellular macromolecules .
Antimicrobial Activity
Research has indicated that halogenated phenolic compounds exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth. In vitro studies have shown that it can affect the viability of various bacterial strains, possibly through disruption of membrane integrity or interference with metabolic processes.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, studies on related compounds have demonstrated a median lethal dose (LD50) ranging from 2,200 to 3,200 mg/kg in animal models . While specific toxicity data for this compound is limited, the structural similarities suggest potential for similar toxicological profiles.
Research Applications
The unique properties of this compound make it valuable in various research domains:
- Medicinal Chemistry : Investigated as a lead compound in drug development due to its potential biological activity and ability to serve as a pharmacophore.
- Environmental Science : Used as a model compound for studying the degradation of aromatic pollutants in bioremediation processes .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Hydroxyl Groups | Bromine | Fluorine | Notable Activity |
---|---|---|---|---|
This compound | 2 | Yes | Yes | Antimicrobial properties |
4-Bromo-3-fluorophenol | 1 | Yes | Yes | Moderate antimicrobial activity |
5-Bromo-2-fluorophenol | 1 | Yes | Yes | Limited biological studies available |
Case Study 1: Antimicrobial Efficacy
In a study examining various halogenated phenolic compounds, this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with protein synthesis.
Case Study 2: Toxicological Profile
A comparative analysis of toxicity among brominated phenols indicated that compounds with multiple halogen substitutions exhibited increased toxicity. This suggests that while this compound may possess significant biological activity, careful evaluation of its safety is essential.
Properties
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656804-73-8 | |
Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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